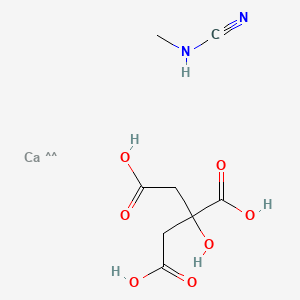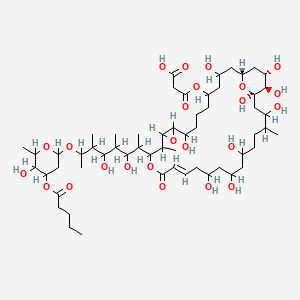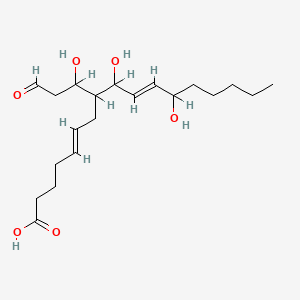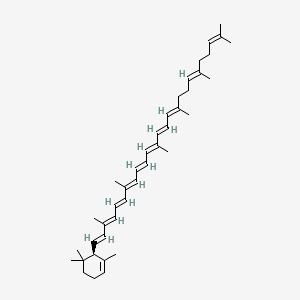
Selenium-79
説明
Selenium-79 is a radioisotope of selenium present in spent nuclear fuel and the wastes resulting from reprocessing this fuel . It is one of only 7 long-lived fission products . Its fission yield is low (about 0.04%), as it is near the lower end of the mass range for fission products .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine) . Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .
Chemical Reactions Analysis
Selenium reacts with fluorine, chlorine, and bromine, forming the corresponding Se(I) or Se(IV) halides . Selenium also reacts with iodine, forming Se(IV) iodide . Selenium burns in air, forming selenium (IV) oxide, SeO2 .
Physical And Chemical Properties Analysis
Selenium is a nonmetal with symbol Se and atomic number 34 . It is located in the fourth period of the periodic table in the chalcogen group, along with oxygen, sulfur, and tellurium . Its atomic and physical properties are listed in Table 1.1 .
科学的研究の応用
1. Nuclear Waste Monitoring
Selenium-79 (Se-79) is a beta emitter produced from uranium-235 fission, commonly found in nuclear reactors. Due to its long half-life, it's significant for performance assessment studies of waste storage or disposal. Monitoring Se-79 in waste packages is requested by nuclear waste management agencies before disposal. Its measurement in nuclear wastes is challenging due to trace level concentration and low activity, necessitating radiochemical procedures for separation and concentration before measurement with mass spectrometric or nuclear techniques (Aguerre & Fréchou, 2006).
2. Environmental Impact and Safety Studies
The mobility of Se-79 in environmental contexts, especially regarding its potential migration capacity to the surface environment, makes it a subject of nuclear waste disposal studies. Understanding its behavior in different conditions is crucial for environmental safety assessments related to nuclear waste (Fréchou et al., 2007).
3. Analyzing Fission Products
Se-79 is a key fission product in irradiated fuels. Precisely determining the quantity of Se-79 produced during nuclear fuel irradiation is important due to its potential as a long-term radio-contaminating element. The optimization of experimental conditions in techniques like inductively coupled plasma mass spectrometry (ICP-MS) is vital for accurate selenium sensitivity and interference resolution (Brennetot et al., 2008).
4. Soil and Environmental Interactions
Understanding the interaction of Se-79 with various environmental components, such as magnetite, is crucial. Studies on the sorption of selenium on minerals like magnetite can provide insights into the retardation factors for its mobility in environments like nuclear waste repositories (Martinez et al., 2006).
5. Agricultural and Ecological Impact
Research on soil-to-plant transfer factors for selenium is relevant due to potential environmental releases of Se-79 from power plants or nuclear waste repositories. This involves understanding how selenium is taken up by plants from soils and its subsequent transfer into the food chain (Bitterli et al., 2010).
6. Geological Disposal of Radioactive Wastes
The properties of Se-79 make it important in safety studies for geological disposal of radioactive wastes. Its interaction with elements like uranium and its incorporation into secondary uranyl phases can significantly affect its mobility and containment strategies (Chen et al., 1999).
7. Biomedical and Biological Research
Se-79 can serve as a tracer nuclide for long-term and non-intrusive biological studies due to its low radioactivity and minimal intrusiveness to biological tissues. This is significant in biomedicine and life science, especially for understanding the metabolism kinetics of selenium in living organisms (Shan, 2009).
作用機序
将来の方向性
Due to its presence as an anion in three relevant oxidation states (VI, IV, -II) resulting in weak retardation by most common rock minerals, selenium-79 is predicted to be a critical radionuclide in future nuclear waste repositories . Moreover, selenium is an essential micronutrient as it is present in the catalytic centers in the glutathione peroxidase, an enzyme needed by many organisms for the protection of their cell membrane against oxidative stress damages; therefore, radioactive 79Se can be easily bioconcentrated in the food web .
特性
IUPAC Name |
selenium-79 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[79Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024117 | |
| Record name | Selenium-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.918499 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenium-79 | |
CAS RN |
15758-45-9 | |
| Record name | Selenium Se-79 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015758459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENIUM SE-79 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147090X6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)

![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)








